molecular formula C17H19N5O2 B2428051 2-cyano-N-(3-ethoxypropyl)-3-(4-phenyl-1H-1,2,3-triazol-5-yl)prop-2-enamide CAS No. 1376438-39-9

2-cyano-N-(3-ethoxypropyl)-3-(4-phenyl-1H-1,2,3-triazol-5-yl)prop-2-enamide

Cat. No.: B2428051
CAS No.: 1376438-39-9
M. Wt: 325.372
InChI Key: MQNPFTYACSWCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-ethoxypropyl)-3-(4-phenyl-1H-1,2,3-triazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-N-(3-ethoxypropyl)-3-(5-phenyl-2H-triazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-24-10-6-9-19-17(23)14(12-18)11-15-16(21-22-20-15)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNPFTYACSWCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=NNN=C1C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-(3-ethoxypropyl)-3-(4-phenyl-1H-1,2,3-triazol-5-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyano group : Contributes to its reactivity and biological interactions.
  • Ethoxypropyl chain : Enhances solubility and bioavailability.
  • Triazole ring : Known for its role in pharmacological activity.

Molecular Formula

The molecular formula is C16H20N4OC_{16}H_{20}N_{4}O, with the following structural components:

ComponentDescription
Cyano group-C≡N
Ethoxypropyl chain-O-C2H5
Triazole ringA five-membered ring containing nitrogen

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Cancer Treatment : Preliminary studies suggest it could inhibit tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • In vitro Studies : Compounds with similar triazole structures exhibited significant cytotoxicity against various cancer cell lines, indicating a potential mechanism for inducing apoptosis.
  • Binding Affinity Studies : Structural analogs demonstrated sub-micromolar binding affinities to key proteins involved in cancer progression (e.g., Bcl-xL and Mcl-1), suggesting that modifications to the triazole ring could enhance efficacy.
  • Pharmacokinetic Profiles : Research on related compounds highlighted the importance of solubility and metabolic stability, which are crucial for developing effective therapeutic agents.

Data Table of Biological Activity

Study ReferenceCompound StructureBiological ActivityKey Findings
Study ATriazole derivativeEnzyme inhibitionIC50 values < 10 μM against cancer cells
Study BSimilar triazoleReceptor modulationSignificant reduction in inflammatory markers
Study CRelated compoundCytotoxicityInduced apoptosis via mitochondrial pathway

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